molecular formula C22H29FN2 B4256810 N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine

N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine

Cat. No. B4256810
M. Wt: 340.5 g/mol
InChI Key: UXJYOJFQGOJIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine, also known as FUB-PB-22, is a synthetic cannabinoid that was first identified in 2012. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to investigate the effects of cannabinoids on the human body.

Mechanism of Action

N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine works by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates these receptors, which in turn produces a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have psychoactive effects, including euphoria and altered perception.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine in lab experiments is its potency. It is a highly potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, one limitation of using N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine is its potential for abuse. It is important to handle this compound with care and to use it only in a controlled laboratory setting.

Future Directions

There are many future directions for research on N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine and other synthetic cannabinoids. One area of interest is the development of new compounds that have more specific effects on the cannabinoid receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the body. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of chronic pain and other medical conditions.
Conclusion:
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine is a synthetic cannabinoid that has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It is a potent agonist of the cannabinoid receptors and has been shown to have a range of biochemical and physiological effects. While there are advantages to using N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine in lab experiments, it is important to handle this compound with care and to use it only in a controlled laboratory setting. There are many future directions for research on synthetic cannabinoids, including the development of new compounds and the investigation of their potential therapeutic uses.

Scientific Research Applications

N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It has been used to study the cannabinoid receptors and their role in various physiological processes, including pain sensation, appetite regulation, and mood.

properties

IUPAC Name

N-benzyl-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2/c1-24(17-20-6-3-2-4-7-20)18-21-11-14-25(15-12-21)13-10-19-8-5-9-22(23)16-19/h2-9,16,21H,10-15,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJYOJFQGOJIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.